3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a thiazole ring, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated aromatic compound.
Sulfonylation: The benzenesulfonyl group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the sulfonylated intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenated intermediates and strong nucleophiles or electrophiles are typically used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various functionalized aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the thiazole ring and the cyanophenyl group is particularly relevant for interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with various enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazole ring and the cyanophenyl group are likely to play crucial roles in these interactions, potentially affecting signal transduction pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a methyl group instead of a cyano group.
3-(Benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide: Contains a chlorine atom instead of a cyano group.
3-(Benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide: Features a nitro group instead of a cyano group.
Uniqueness
The presence of the cyanophenyl group in 3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide makes it unique compared to its analogs. The cyano group can significantly influence the compound’s electronic properties, reactivity, and potential biological activity, distinguishing it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c20-12-14-6-8-15(9-7-14)17-13-26-19(21-17)22-18(23)10-11-27(24,25)16-4-2-1-3-5-16/h1-9,13H,10-11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPNDFDQQJVULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.